molecular formula C14H17N3O5 B2978945 2-(2-morpholinoethyl)-7-nitro-2H-1,4-benzoxazin-3(4H)-one CAS No. 866133-87-1

2-(2-morpholinoethyl)-7-nitro-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B2978945
CAS No.: 866133-87-1
M. Wt: 307.306
InChI Key: RTIGEQWOXHPYPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Morpholinoethyl)-7-nitro-2H-1,4-benzoxazin-3(4H)-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-morpholinoethyl)-7-nitro-2H-1,4-benzoxazin-3(4H)-one typically involves multiple steps, starting from readily available precursors One common method involves the reaction of 2-aminophenol with chloroacetyl chloride to form 2-chloro-N-(2-hydroxyphenyl)acetamide This intermediate is then cyclized to form the benzoxazinone coreFinally, nitration of the benzoxazinone core introduces the nitro group at the 7-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Morpholinoethyl)-7-nitro-2H-1,4-benzoxazin-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The morpholinoethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include amino derivatives, reduced benzoxazinones, and various substituted benzoxazinones, depending on the reagents and conditions used .

Scientific Research Applications

2-(2-Morpholinoethyl)-7-nitro-2H-1,4-benzoxazin-3(4H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Morpholinoethyl-substituted benzimidazolium salts
  • 2-Morpholinoethyl-substituted N-heterocyclic carbene complexes
  • 4-(2-Chloroethyl)morpholine hydrochloride

Uniqueness

2-(2-Morpholinoethyl)-7-nitro-2H-1,4-benzoxazin-3(4H)-one stands out due to its unique combination of a benzoxazinone core, a morpholinoethyl group, and a nitro group. This combination imparts distinct chemical properties and potential biological activities that are not observed in similar compounds .

Properties

IUPAC Name

2-(2-morpholin-4-ylethyl)-7-nitro-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O5/c18-14-12(3-4-16-5-7-21-8-6-16)22-13-9-10(17(19)20)1-2-11(13)15-14/h1-2,9,12H,3-8H2,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTIGEQWOXHPYPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCC2C(=O)NC3=C(O2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817817
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.